molecular formula FeO B8711397 Iron oxide

Iron oxide

Cat. No.: B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
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Preparation Methods

Ferrous oxide can be prepared by the thermal decomposition of iron(II) oxalate under an inert atmosphere to avoid the formation of iron(III) oxide . The reaction is as follows: [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO} + \text{CO}_2 + \text{CO} ]

Another method involves heating iron(II) oxide with metallic iron at high temperatures and pressures . Industrial production methods often involve the reduction of iron(III) oxide with hydrogen or carbon monoxide at elevated temperatures.

Chemical Reactions Analysis

Ferrous oxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ferrous oxide is often compared with other iron oxides, such as ferric oxide (Fe₂O₃) and iron(II,III) oxide (Fe₃O₄). The primary difference lies in the oxidation state of iron:

    Ferric Oxide (Fe₂O₃):

    Iron(II,III) Oxide (Fe₃O₄):

Ferrous oxide is unique due to its specific oxidation state (+2) and its distinct properties, such as its black color and magnetic behavior .

Properties

Molecular Formula

FeO

Molecular Weight

71.84 g/mol

IUPAC Name

iron(2+);oxygen(2-)

InChI

InChI=1S/Fe.O/q+2;-2

InChI Key

VBMVTYDPPZVILR-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Fe+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the aniline process (described e.g., in U.S. Pat. No. 4,145,228), however, mononitrobenzene is reacted with cast iron scrap in the presence of iron (II) and/or aluminum chloride solutions to produce both aniline and iron oxide. Separation of the crude aniline from the iron oxide is not as easily achieved as separation of iron oxide from water. In fact, such separation is commonly carried out in two stages. In the initial separation stage, crude aniline and a slurry in which iron oxide, water and by-products are present, are obtained from the reaction mixture. In a second step, the iron oxide is separated from the water and the inorganic by-products via conventional methods. Several methods for separation of the aniline from the slurry are known. Examples of such separation techniques are (1) vacuum distillation, (2) filtration, (3) steam distillation and (4) a combination of decantation and steam distillation.
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cast iron
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Synthesis routes and methods II

Procedure details

One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
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potassium lactate
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500 mL
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potassium lactate
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17
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50 mL
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zinc sulfate
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Synthesis routes and methods III

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
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